2-Chloro-N-[(14-dioxan-2-YL)methyl]-N-methylacetamide
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Overview
Description
2-Chloro-N-[(14-dioxan-2-YL)methyl]-N-methylacetamide is a chemical compound with a unique structure that includes a chloro group, a dioxane ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(14-dioxan-2-YL)methyl]-N-methylacetamide typically involves multiple steps. One common method includes the reaction of N-methylacetamide with a chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,4-dioxane in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(14-dioxan-2-YL)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new amides or thioamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-[(14-dioxan-2-YL)methyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(14-dioxan-2-YL)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dioxane ring may enhance the compound’s stability and solubility, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methylacetamide: Lacks the dioxane ring, making it less stable and less soluble.
N-[(14-dioxan-2-YL)methyl]-N-methylacetamide: Lacks the chloro group, reducing its reactivity.
2-Chloro-N-[(14-dioxan-2-YL)methyl]acetamide: Similar structure but different reactivity due to the absence of the methyl group.
Uniqueness
2-Chloro-N-[(14-dioxan-2-YL)methyl]-N-methylacetamide is unique due to the combination of its chloro group, dioxane ring, and acetamide group. This combination provides a balance of reactivity, stability, and solubility, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H14ClNO3 |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-chloro-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide |
InChI |
InChI=1S/C8H14ClNO3/c1-10(8(11)4-9)5-7-6-12-2-3-13-7/h7H,2-6H2,1H3 |
InChI Key |
XEKGFDACPXADTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1COCCO1)C(=O)CCl |
Origin of Product |
United States |
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